Cas no 6053-61-8 (2-cyclopentylbutanedioic Acid)

2-Cyclopentylbutanedioic acid is a dicarboxylic acid derivative featuring a cyclopentyl substituent, offering unique steric and electronic properties for synthetic applications. Its structure combines the reactivity of a dicarboxylic acid with the hydrophobic character of the cyclopentyl group, making it useful in organic synthesis, particularly in the preparation of chiral intermediates or specialty polymers. The compound’s rigid cyclic moiety enhances stereochemical control in reactions, while its dual carboxyl groups enable versatile functionalization. It may serve as a precursor for pharmaceuticals, agrochemicals, or fine chemicals, where tailored hydrophobicity and structural rigidity are advantageous. Suitable for controlled reactions, it provides a balance of reactivity and stability in synthetic workflows.
2-cyclopentylbutanedioic Acid structure
2-cyclopentylbutanedioic Acid structure
Product Name:2-cyclopentylbutanedioic Acid
CAS No:6053-61-8
MF:C9H14O4
MW:186.205063343048
CID:952294
PubChem ID:281895
Update Time:2025-08-04

2-cyclopentylbutanedioic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-cyclopentylbutanedioic Acid
    • (+-)-Cyclopentylbernsteinsaeure
    • (+-)-cyclopentylsuccinic acid
    • AC1L5V9A
    • AC1Q5RX8
    • AG-K-93499
    • AR-1E1016
    • CTK5B1656
    • Cyclopentanesuccinic acid
    • Cyclopentyl-bernsteinsaeure
    • NSC134901
    • 6053-61-8
    • SCHEMBL13115586
    • DS-010724
    • NSC-134901
    • EN300-1833959
    • DTXSID50300103
    • Inchi: 1S/C9H14O4/c10-8(11)5-7(9(12)13)6-3-1-2-4-6/h6-7H,1-5H2,(H,10,11)(H,12,13)
    • InChI Key: RMCKVLJGPLHPSL-UHFFFAOYSA-N
    • SMILES: OC(C(CC(=O)O)C1CCCC1)=O

Computed Properties

  • Exact Mass: 186.08922
  • Monoisotopic Mass: 186.08920892g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 206
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 74.6Ų

Experimental Properties

  • PSA: 74.6
  • LogP: 1.35210

2-cyclopentylbutanedioic Acid Pricemore >>

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Additional information on 2-cyclopentylbutanedioic Acid

Comprehensive Overview of 2-Cyclopentylbutanedioic Acid (CAS No. 6053-61-8): Properties, Applications, and Industry Insights

2-Cyclopentylbutanedioic Acid (CAS No. 6053-61-8), a specialized organic compound, has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties. This dicarboxylic acid derivative, featuring a cyclopentyl moiety, serves as a versatile intermediate in synthetic chemistry. Its molecular formula, C9H14O4, and distinct stereochemistry make it valuable for designing bioactive molecules, particularly in drug discovery targeting metabolic disorders and inflammation.

Recent trends in green chemistry and sustainable synthesis have amplified interest in 2-Cyclopentylbutanedioic Acid. Researchers are exploring eco-friendly catalytic methods to produce this compound, aligning with the global push for reduced environmental impact. The compound’s potential role in biodegradable polymer formulations also resonates with the circular economy movement, a hot topic in material science forums and AI-driven research databases.

From an analytical perspective, 6053-61-8 exhibits characteristic IR and NMR spectra, making it identifiable via advanced spectroscopic techniques. Its solubility profile (moderate in polar solvents like ethanol) and melting point (~120–125°C) are critical for industrial applications. Laboratories frequently query "how to purify 2-Cyclopentylbutanedioic Acid" or "alternative synthesis routes for CAS 6053-61-8," reflecting practical challenges in its handling.

In pharmaceuticals, this compound’s chiral centers enable its use as a building block for stereoselective synthesis. Patent analyses reveal growing applications in prodrug development, especially for NSAID derivatives. This aligns with rising Google searches on "safer anti-inflammatory drug precursors" and "cyclopentane-based therapeutics," indicating public interest in next-generation medications.

The agrochemical sector leverages 2-Cyclopentylbutanedioic Acid to synthesize plant growth regulators. Its structural similarity to natural phytohormones makes it a candidate for developing stress-resistant crops—a pressing need amid climate change discussions. Cross-referencing with AI-powered literature tools shows emerging studies on its role in sustainable agriculture, another trending search term.

Quality control of CAS 6053-61-8 remains a key industry focus, with HPLC-UV being the gold standard for purity assessment. Suppliers often encounter queries like "certification requirements for 2-Cyclopentylbutanedioic Acid" or "storage conditions to prevent degradation," underscoring the need for standardized protocols. Regulatory databases classify it as non-hazardous under normal handling conditions, enhancing its commercial viability.

Future research directions may explore its enzyme inhibition potential, particularly toward dehydrogenases involved in metabolic pathways. Computational chemistry models predict moderate binding affinity, prompting investigations into structure-activity relationships. Such studies frequently appear in machine learning-assisted drug design publications, a rapidly growing interdisciplinary field.

In summary, 2-Cyclopentylbutanedioic Acid exemplifies how niche chemicals can address broad scientific challenges—from precision medicine to eco-friendly materials. Its dual carboxylic groups and cyclic structure continue to inspire innovations across industries, solidifying its relevance in contemporary chemistry.

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